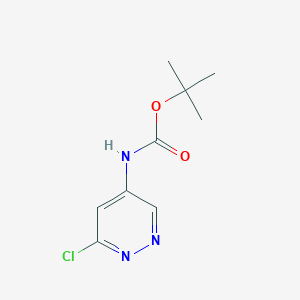

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

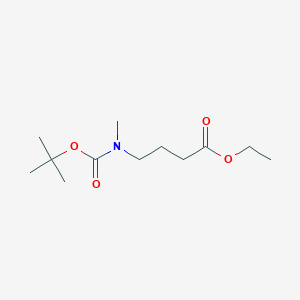

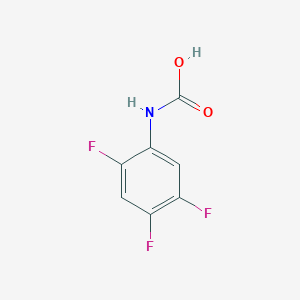

“1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide” is a chemical compound with the molecular formula C9H14N2O2 . It has a molecular weight of 182.22 . The compound is typically stored at room temperature and is a solid in its physical form .

Synthesis Analysis

The synthesis of pyrazoles, including “this compound”, can be achieved through several methods. One such method involves the reaction of hydrazones with nitroolefins mediated with strong bases . This reaction exhibits a reversed, exclusive 1,3,4-regioselectivity . Another method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H14N2O2/c1-6-5-7(8(12)13)10-11(6)9(2,3)4/h5H,1-4H3,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and formula.Chemical Reactions Analysis

Pyrazoles, including “this compound”, can undergo various chemical reactions. For instance, they can participate in a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates to produce functionalized pyrazoles . They can also undergo a Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 182.22 .Wissenschaftliche Forschungsanwendungen

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide has been used in various scientific research applications, such as the synthesis of pharmaceuticals, the synthesis of polymers, and the production of bioactive compounds. It has also been used in the synthesis of various heterocyclic compounds, such as pyrazolines and pyrazolones. In addition, it has been used as a reagent in the synthesis of various organic molecules, such as amino acids, peptides, and nucleosides.

Wirkmechanismus

The mechanism of action of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is largely unknown. However, it is believed to be involved in the formation of hydrogen bonds between the tert-butyl group and the nitrogen atom of the substrate. This leads to the formation of a stable, aromatic ring structure, which is essential for the formation of the desired product.

Biochemical and Physiological Effects

This compound has been studied for its biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and to reduce inflammation in the lungs of mice. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, it has been shown to have antioxidant and anti-cancer effects, and to inhibit the growth of cancer cells.

Vorteile Und Einschränkungen Für Laborexperimente

1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is a versatile compound that can be used in a variety of laboratory experiments. Its advantages include its high yields, low cost, and ease of use. However, its use is limited by its instability in the presence of light and air, as well as its potential to react with other compounds in the reaction mixture.

Zukünftige Richtungen

There are many potential future directions for the use of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide in scientific research. These include its use in the synthesis of more complex heterocyclic compounds, its use in the synthesis of pharmaceuticals, and its use in the production of bioactive compounds. In addition, its potential use in the development of new therapeutic agents, as well as its potential use in the development of novel drug delivery systems, should also be explored.

Synthesemethoden

The synthesis of 1-tert-Butyl-5-methyl-1H-pyrazole-3-carboxylic acid amide is achieved through a process known as the Mitsunobu reaction. The reaction involves the use of a tert-butyl pyrazole-3-carboxylic acid as the substrate, and a tert-butyl amine as the nucleophile. The reaction is catalyzed by a palladium(II) catalyst, and is conducted in the presence of an aprotic solvent such as dimethylsulfoxide (DMSO). The reaction produces the desired product, this compound, in high yields.

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing protective gloves, clothing, and eye/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Eigenschaften

IUPAC Name |

1-tert-butyl-5-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-6-5-7(8(10)13)11-12(6)9(2,3)4/h5H,1-4H3,(H2,10,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBRXSJVUAZMRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(C)(C)C)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6,6'-Bis(diphenylphosphino)-1,1',3,3'-tetrahydro[5,5']biisobenzofuran; 99%](/img/structure/B6358134.png)

![1-[3-(3-Fluorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6358173.png)

![4-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)aniline](/img/structure/B6358198.png)